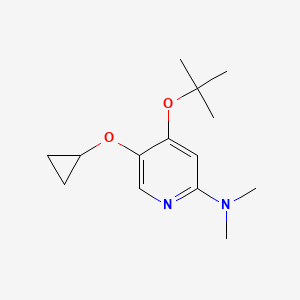
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, along with a dimethylamine substituent. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyridine derivatives, tert-butyl alcohol, and cyclopropyl alcohol.
Reaction Conditions: The preparation involves the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the alcohols, followed by nucleophilic substitution reactions to introduce the tert-butoxy and cyclopropoxy groups onto the pyridine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction conditions and yield.
Análisis De Reacciones Químicas
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
4-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-11-8-13(16(4)5)15-9-12(11)17-10-6-7-10/h8-10H,6-7H2,1-5H3 |
Clave InChI |
MGVWQXHYXRUVJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


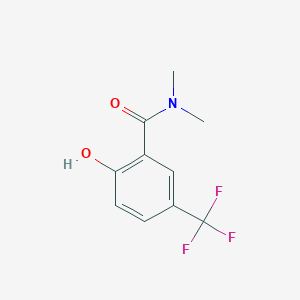
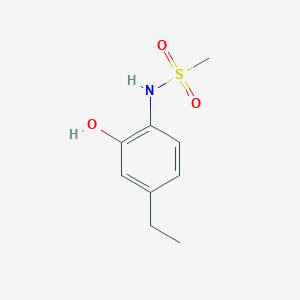


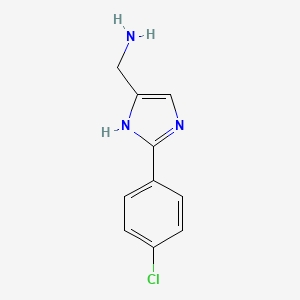
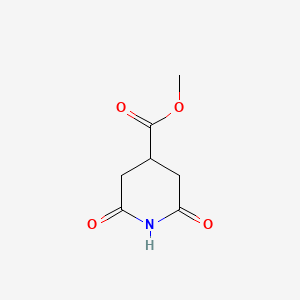
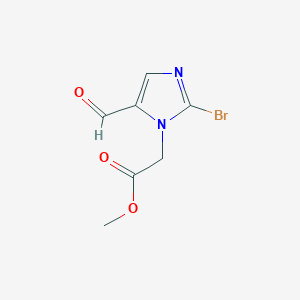
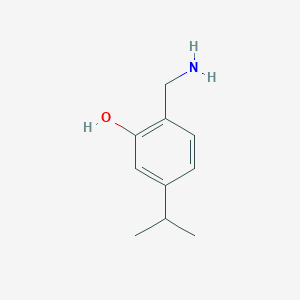
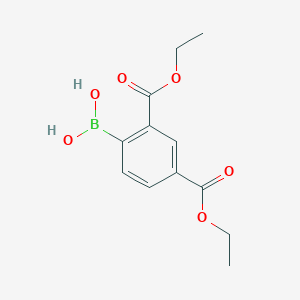
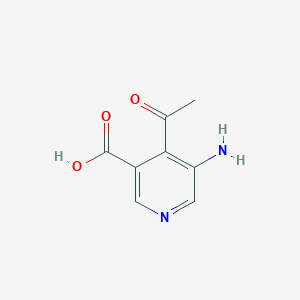
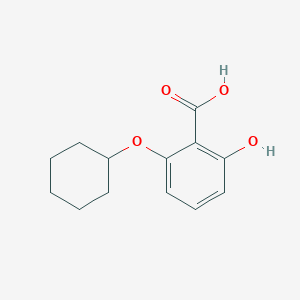


![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
